1-Tritylpiperazine
Overview
Description
1-Tritylpiperazine (TPP) is an organic compound with the chemical formula C23H24N2 . It belongs to the family of piperazine derivatives and is widely used in scientific experiments due to its unique set of physical and chemical properties.
Synthesis Analysis
The synthesis of 1-Tritylpiperazine involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Pharmaceutical Development
1-Tritylpiperazine is extensively studied for its potential in pharmaceutical development. Its structure allows it to act as a scaffold for the synthesis of various bioactive molecules. Researchers have explored its use in developing drugs for neurological disorders, given its ability to interact with neurotransmitter receptors .
Antipsychotic Agents
One of the notable applications of 1-Tritylpiperazine is in the development of antipsychotic agents. Its derivatives have shown promise in modulating dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Studies have demonstrated that these derivatives can effectively reduce symptoms with potentially fewer side effects compared to traditional antipsychotics .
Antidepressant Research
1-Tritylpiperazine derivatives are also being investigated for their antidepressant properties. By influencing serotonin and norepinephrine pathways, these compounds could offer new avenues for treating depression. Research indicates that these derivatives might provide a dual mechanism of action, enhancing their therapeutic efficacy.
Antimicrobial Agents
The antimicrobial potential of 1-Tritylpiperazine has garnered significant interest. Its derivatives have been tested against various bacterial and fungal strains, showing promising results. This makes it a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Chemical Probes in Research
1-Tritylpiperazine is also used as a chemical probe in various research applications. Its unique structure allows it to be used in studying receptor-ligand interactions, enzyme activity, and other biochemical processes. This makes it a valuable tool in both basic and applied research.
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properties
IUPAC Name |
1-tritylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21,22-14-8-3-9-15-22)25-18-16-24-17-19-25/h1-15,24H,16-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZQWLMVJAIYFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467058 | |
Record name | N-tritylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32422-96-1 | |
Record name | 1-(Triphenylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32422-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tritylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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